4-(2,3-Difluorophenoxy)-butan-1-ol
Description
4-(2,3-Difluorophenoxy)-butan-1-ol is a fluorinated organic compound characterized by a butan-1-ol backbone substituted with a 2,3-difluorophenoxy group at the 4-position.
Properties
Molecular Formula |
C10H12F2O2 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
4-(2,3-difluorophenoxy)butan-1-ol |
InChI |
InChI=1S/C10H12F2O2/c11-8-4-3-5-9(10(8)12)14-7-2-1-6-13/h3-5,13H,1-2,6-7H2 |
InChI Key |
XJNLAHYQGBPVFX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)OCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
4-(n-Heptyloxy)butan-1-ol
- Structure : Features a linear heptyloxy chain instead of a fluorinated aromatic group.
- Bioactivity: Acts as a male-produced aggregation pheromone in Anoplophora glabripennis (Asian longhorned beetle). Field trials demonstrate its synergy with 4-(n-heptyloxy)butanal and sesquiterpenes like α-farnesene for enhanced attraction .
- Key Difference: The absence of fluorine and presence of a long alkyl chain increase volatility and lipophilicity, critical for insect communication. In contrast, this compound’s aromatic fluorine substituents may reduce volatility, favoring applications requiring prolonged environmental stability.
4-Fluoro-1-butanol
- Structure: Simplest fluorinated butanol with a single fluorine at the 4-position.
- Properties : Higher polarity and lower molecular weight compared to the target compound. Classified as hazardous (flammable, toxic) per safety data sheets .
- Key Difference: Lacks the phenoxy group, limiting its capacity for π-π stacking or hydrogen bonding, which are critical for receptor interactions in bioactive molecules.
4-(2,6-Difluorophenoxy)-pyrimidin-2-amine Derivatives
- Structure: Pyrimidine core with 2,6-difluorophenoxy and trifluoromethyl groups.
- Bioactivity : Potentiates HMRGX1 receptors for pain management. The 2,6-difluoro substitution pattern optimizes steric and electronic interactions with target receptors .
- Key Difference: The pyrimidine ring and trifluoromethyl group introduce rigidity and electron-withdrawing effects absent in this compound, highlighting how core structure dictates therapeutic vs. semiochemical applications.
Fluorine Substitution Patterns and Bioactivity
- Ortho/Meta vs. Para Fluorine : The 2,3-difluoro substitution in the target compound may create a distinct electronic profile compared to 2,6-difluoro analogs (e.g., ). Ortho fluorines increase steric hindrance and may alter binding pocket interactions in proteins.
- Phenoxy vs. Alkyloxy: Phenoxy groups enable aromatic interactions (e.g., with insect odorant receptors), while alkyloxy chains (e.g., heptyloxy) prioritize hydrophobicity and diffusion through cuticular layers .
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